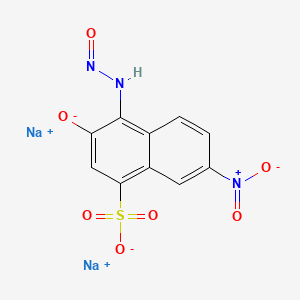
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt is a complex organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, featuring both nitro and nitroso groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt typically involves multiple steps, including nitration, sulfonation, and nitrosation reactions. The process begins with the nitration of naphthalene to introduce nitro groups, followed by sulfonation to add the sulfonic acid group. The final step involves the nitrosation of the amino group to form the nitrosoamino derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The disodium salt form is typically obtained by neutralizing the sulfonic acid with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt involves its interaction with specific molecular targets. The nitroso and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various signaling pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid, 3-hydroxy-4-nitro-: Lacks the nitrosoamino group.
1-Naphthalenesulfonic acid, 7-nitro-4-(nitrosoamino)-: Lacks the hydroxy group.
1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-: Lacks the nitrosoamino group.
Uniqueness
The presence of both nitro and nitroso groups in 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt makes it unique compared to other similar compounds
Properties
CAS No. |
63589-21-9 |
|---|---|
Molecular Formula |
C10H5N3Na2O7S |
Molecular Weight |
357.21 g/mol |
IUPAC Name |
disodium;7-nitro-3-oxido-4-(2-oxohydrazinyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H7N3O7S.2Na/c14-8-4-9(21(18,19)20)7-3-5(13(16)17)1-2-6(7)10(8)11-12-15;;/h1-4,14H,(H,11,15)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
XQQSWOFCHKUALX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])[O-])NN=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


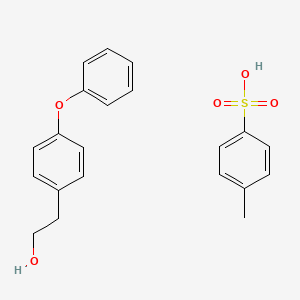
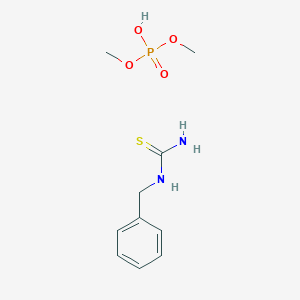
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
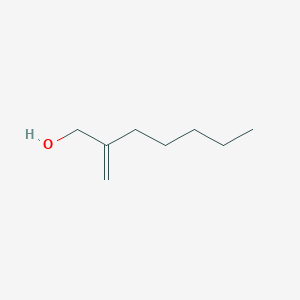
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)

![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
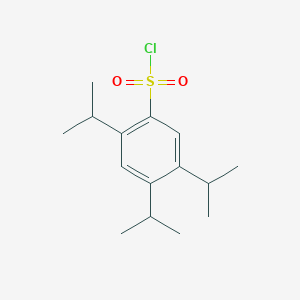
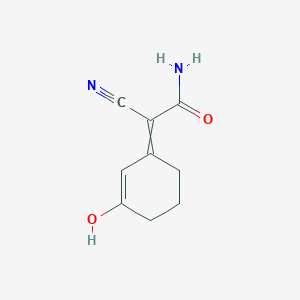
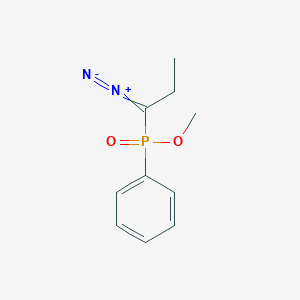
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
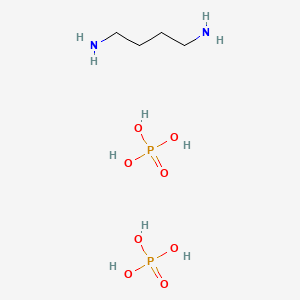
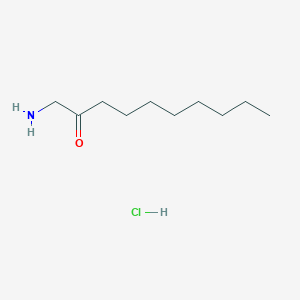
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)
